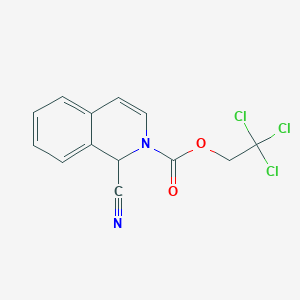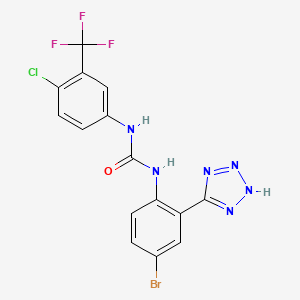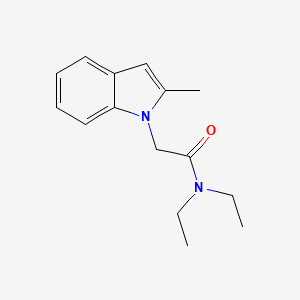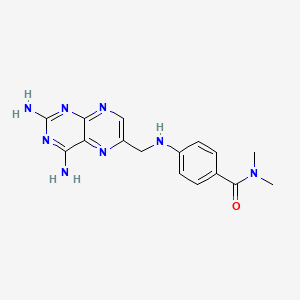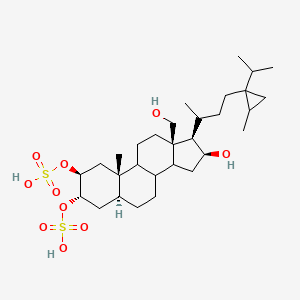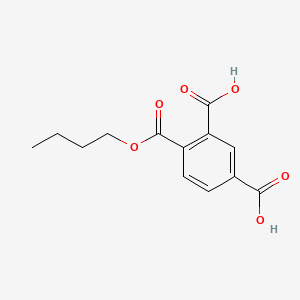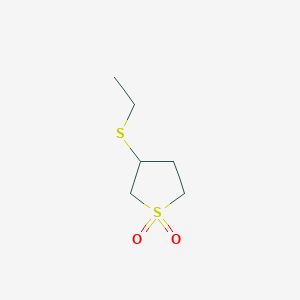
3-Ethylsulfanylthiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 242026 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 242026 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes can vary, but they generally involve the formation of key bonds and functional groups that define the structure of NSC 242026.
Industrial Production Methods
Industrial production of NSC 242026 may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
NSC 242026 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 242026 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 242026 depend on the specific reaction conditions and reagents used. These products often retain the core structure of NSC 242026 but with modifications to functional groups or additional substituents.
Scientific Research Applications
NSC 242026 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 242026 is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into NSC 242026 includes its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 242026 involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes or receptors that regulate important biological processes.
Comparison with Similar Compounds
Similar Compounds
NSC 242026 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
NSC 123456: Known for its similar reactivity and applications in chemical synthesis.
NSC 789012: Studied for its biological interactions and potential therapeutic uses.
NSC 345678: Used in industrial applications for its catalytic properties.
Uniqueness
What sets NSC 242026 apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
CAS No. |
17200-25-8 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
3-ethylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S2/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |
InChI Key |
LQHOHVQPOFGBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


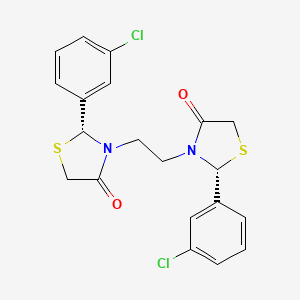
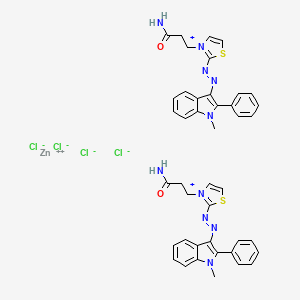
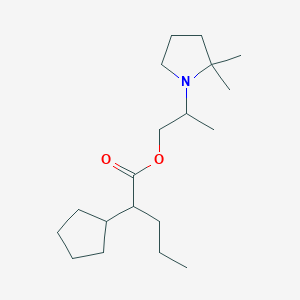
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
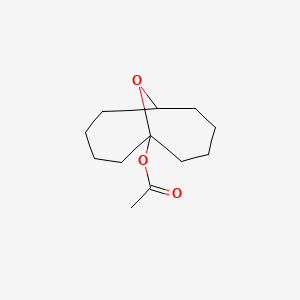

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
